molecular formula C20H15Cl2FN2OS B6516921 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899933-07-4

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B6516921
CAS No.: 899933-07-4
M. Wt: 421.3 g/mol
InChI Key: VYIHLDCMIYQMFG-UHFFFAOYSA-N
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Description

This compound is a diazaspirocyclic derivative characterized by a spiro[4.4]nonene core, substituted with a 3,4-dichlorophenyl group at position 3 and a 4-fluorobenzoyl moiety at position 1. Its structural complexity, including halogenated aromatic rings and a rigid spirocyclic framework, suggests unique physicochemical properties, such as enhanced metabolic stability and receptor-binding specificity compared to simpler analogs .

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2OS/c21-15-8-5-13(11-16(15)22)17-19(27)25(20(24-17)9-1-2-10-20)18(26)12-3-6-14(23)7-4-12/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIHLDCMIYQMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the dichlorophenyl and fluorobenzoyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and fluorobenzoyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Compound A: 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) Key Differences: Replaces the 3,4-dichlorophenyl and 4-fluorobenzoyl groups with a 3-chlorophenylpiperazine-propyl chain and a phenyl group. Pharmacological Data: Exhibits moderate serotonin receptor (5-HT1A) antagonism (IC₅₀ = 120 nM) but lower metabolic stability (t₁/₂ = 2.1 hours in human liver microsomes) compared to the target compound .
  • Compound B: N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide Key Differences: Substitutes the 4-fluorobenzoyl group with a sulfanyl-acetamide linker and a 4-methylphenyl substituent. Physicochemical Properties: Higher molecular weight (446.39 g/mol) and logP (3.8) indicate increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Compound C: 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione Key Differences: Replaces 3,4-dichlorophenyl with a 4-bromophenyl group. Impact of Halogen Substitution: Bromine’s larger atomic radius may enhance van der Waals interactions with hydrophobic receptor pockets but increase molecular weight (Δmass = +79.9 g/mol vs.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₀H₁₄Cl₂FN₃OS C₂₆H₂₈ClN₃O₂ C₂₂H₂₁Cl₂N₃OS C₂₀H₁₄BrFN₃OS
Molecular Weight (g/mol) 434.31 466.98 446.39 458.31
Halogen Substituents 3,4-Cl₂, 4-F 3-Cl 3,4-Cl₂, 4-Me 4-Br, 4-F
Key Functional Groups Thione, fluorobenzoyl Piperazine, diketone Sulfanyl-acetamide Thione, fluorobenzoyl
logP 3.5 (predicted) 2.9 3.8 3.6 (predicted)

Biological Activity

The compound 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a member of the diazaspiro compound family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials such as 3,4-dichlorophenyl and 4-fluorobenzoyl derivatives. The synthetic pathways are characterized by reactions like nucleophilic substitutions and cyclization steps that form the spiro structure.

Anticancer Properties

Research has demonstrated that compounds similar to 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Commonly used cancer cell lines include breast (MCF-7), colon (HT-29), and lung (A549) cancer cells.
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. The compound may inhibit key signaling pathways involved in cell proliferation.
Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis
HT-2915.0Cell Cycle Arrest
A54910.0Apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains:

  • Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Inhibition Concentration : The minimum inhibitory concentration (MIC) values suggest effective antimicrobial properties.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus30
Escherichia coli25

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Study on Antiproliferative Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of diazaspiro compounds and evaluated their activity against various cancer cell lines. The results indicated that modifications on the phenyl rings significantly affected their potency against cancer cells .
  • Antimicrobial Evaluation : A study focused on the antimicrobial properties of fluorinated pyridines showed promising results against multidrug-resistant bacterial strains, suggesting that structural features similar to those in diazaspiro compounds could enhance antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

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